molecular formula C15H18N2O5 B5725833 Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate

Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B5725833
M. Wt: 306.31 g/mol
InChI Key: QUPHQJGCRDBGND-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with an ethyl ester and a benzodioxole moiety

Preparation Methods

The synthesis of Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 1,3-benzodioxole-5-carbonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace the existing substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate can be compared to other piperazine derivatives and benzodioxole-containing compounds:

    Piperazine Derivatives: Compounds such as 1-(2-pyrimidinyl)piperazine and 1-(2-methoxyphenyl)piperazine share the piperazine core but differ in their substituents, leading to variations in their biological activity and applications.

    Benzodioxole-Containing Compounds: Compounds like piperine and safrole contain the benzodioxole moiety and exhibit different biological activities, including anti-inflammatory and anticancer properties.

This compound stands out due to its unique combination of structural features, making it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-20-15(19)17-7-5-16(6-8-17)14(18)11-3-4-12-13(9-11)22-10-21-12/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPHQJGCRDBGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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